N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about seems to be a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential anti-cancer activity . They have shown cytotoxicity against various cancer cell lines .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed in several studies . These studies often involve molecular docking into active sites of target proteins .Chemical Reactions Analysis
Benzothiazole derivatives have been used as reactants or reaction intermediates to form various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques like X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .Scientific Research Applications
Antibacterial Agents
A study by Palkar et al. (2017) designed and synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in developing new antibacterial drugs (Palkar et al., 2017).
Novel Materials
Research by Berezin et al. (2012) on compounds structurally related to the target compound, specifically involving the synthesis of thiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls, focused on creating multifunctional materials with good reversible electrochemical behavior, highlighting the compound's relevance in the development of materials with specialized properties (Berezin et al., 2012).
Chemical Synthesis Methodologies
Qian et al. (2017) introduced a metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation, showcasing an efficient approach to accessing a host of related compounds for pharmaceutical and organic material applications (Qian et al., 2017).
Mechanism of Action
The mechanism of action of benzothiazole derivatives often involves the regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . They have shown to induce G2/M cell cycle arrest and alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis .
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-9-7-13(8-10-14)12-24-11-3-4-15(19(24)26)18(25)23-20-22-16-5-1-2-6-17(16)27-20/h1-11H,12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBSQBUPJUBEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.